2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is an organic compound with a complex structure that includes both methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate typically involves a multi-step process. One common method includes the esterification of 3-methoxyphenylacetic acid with 4-(3-methylphenyl)carbamoylbutanoic acid under reflux conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.
Major Products
Oxidation: Formation of 3-hydroxyphenyl-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(3-methylphenyl)carbamoyl]butanoate.
Substitution: Formation of 2-(3-halophenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate: Similar structure but with a methoxy group at the 4-position.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methylphenyl)carbamoyl]butanoate: Similar structure but with a methyl group at the 4-position.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-methylphenyl)carbamoyl]butanoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methylphenyl groups can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C21H23NO5/c1-15-6-3-8-17(12-15)22-20(24)10-5-11-21(25)27-14-19(23)16-7-4-9-18(13-16)26-2/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,22,24) |
InChI Key |
GTMFSLOWNNHKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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